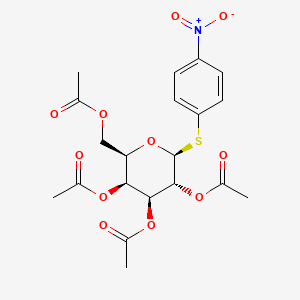
4,6-Dibromo-2H-benzimidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dibromo-2H-benzimidazol-2-one is a heterocyclic compound with the molecular formula C7H2Br2N2O It is a derivative of benzimidazole, characterized by the presence of two bromine atoms at the 4 and 6 positions of the benzimidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-2H-benzimidazol-2-one typically involves the bromination of 2H-benzimidazol-2-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Dibromo-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can produce oxides or dehalogenated compounds .
Wissenschaftliche Forschungsanwendungen
4,6-Dibromo-2H-benzimidazol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals
Wirkmechanismus
The mechanism of action of 4,6-Dibromo-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The bromine atoms play a crucial role in its reactivity and binding affinity to biological molecules. The compound can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
2H-Benzimidazol-2-one: Lacks the bromine substituents, resulting in different chemical and biological properties.
5,6-Diamino-1,3-dihydro-2H-benzimidazol-2-one: Contains amino groups instead of bromine atoms, leading to distinct reactivity and applications.
Uniqueness: This makes it a valuable compound for targeted research and development in various scientific fields .
Eigenschaften
Molekularformel |
C7H2Br2N2O |
|---|---|
Molekulargewicht |
289.91 g/mol |
IUPAC-Name |
4,6-dibromobenzimidazol-2-one |
InChI |
InChI=1S/C7H2Br2N2O/c8-3-1-4(9)6-5(2-3)10-7(12)11-6/h1-2H |
InChI-Schlüssel |
HCKXHLVIRSKBEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=NC(=O)N=C21)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3-(4-Methyl-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B13705942.png)

![Benzyl 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyrate](/img/structure/B13705947.png)
